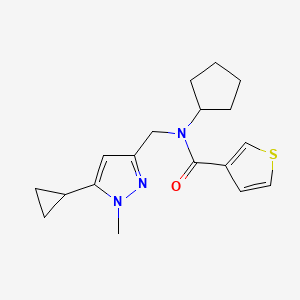

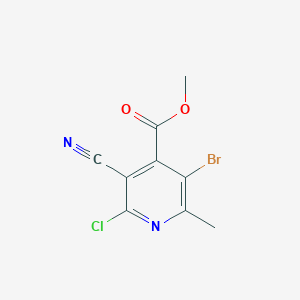

![molecular formula C12H11N3O B2486249 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 877798-45-3](/img/structure/B2486249.png)

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound has been synthesized through various methods, including cyclocondensation and molecular hybridization approaches. For instance, a series of derivatives bearing the benzimidazole moiety were synthesized to evaluate their anticancer activity, showcasing the compound's potential in drug development (Rasal, Sonawane, & Jagtap, 2020). Moreover, synthesis involving iron-catalyzed annulation demonstrates the versatility in creating pyrimido[1,2-a]benzimidazoles (Qin, Zhang, Ying, & Ma, 2022).

Molecular Structure Analysis

The molecular structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one derivatives has been thoroughly analyzed using techniques like NMR, FT-IR, and single crystal X-ray diffraction. These analyses reveal the planarity of the tricyclic core and the nature of π-stacking interactions, contributing to its stability and potential intermolecular interactions (Bakri, Anouar, Ramli, Essassi, & Mague, 2018).

Chemical Reactions and Properties

Various chemical reactions have been utilized to synthesize and modify the core structure of 2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one, including cyclocondensation and quaternization, to produce a range of derivatives. These derivatives exhibit a wide array of biological activities, emphasizing the chemical versatility and applicability of this compound in medicinal chemistry (Ahmed, Ahmed, Omar, & El-Gendy, 1993).

Aplicaciones Científicas De Investigación

Organic Synthesis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are used in the regiocontrolled synthesis of substituted imidazoles . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Drug Discovery

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes . It has been extensively utilized as a drug scaffold in medicinal chemistry .

Anticancer Activity

Benzimidazole derivatives have shown interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For example, some newly synthesized benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were screened for their anticancer activity against human lung carcinoma A549 cell lines and breast cancer MCF-7 cells .

N-Type Dopant in Organic Semiconductors

A compound similar to “2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one”, known as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H), has been used as a very successful dopant for n-type organic semiconductors . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Vitamin B12

The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 . N,N’-Dialkylbenzimidazolium salts are precursors to certain N-heterocyclic carbenes .

Pharmaceutical Agents

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds. For example, Angiotensin II receptor blockers such as azilsartan, candesartan, and telmisartan .

Fungicides

Benzimidazole derivatives are used in the production of fungicides . For example, benomyl is a fungicide with a benzimidazole core .

Anthelmintic Agents

Benzimidazole derivatives are also used as anthelmintic agents . These include albendazole, ciclobendazole, fenbendazole, flubendazole, mebendazole, oxfendazole, oxibendazole, triclabendazole, and thiabendazole .

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential as a dopant for n-type organic semiconductors, given its efficiency over a large range of polymers and small molecule derivatives . Additionally, further studies could be conducted to understand its decomposition in the processing solvent and the impact of its main decomposition product on the conductivity of the final doped films .

Propiedades

IUPAC Name |

2,3-dimethyl-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-7-8(2)13-12-14-9-5-3-4-6-10(9)15(12)11(7)16/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXJTYQXFXQBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

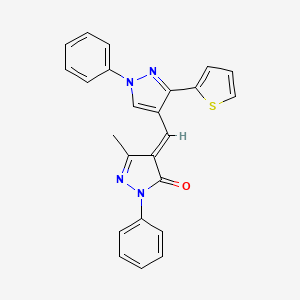

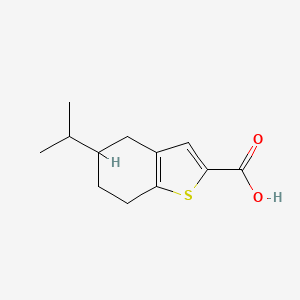

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

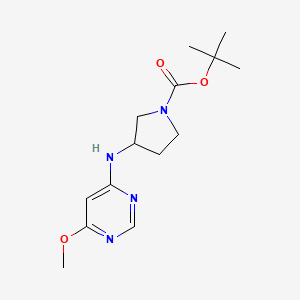

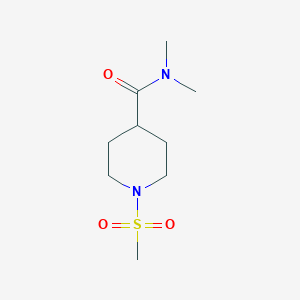

![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)

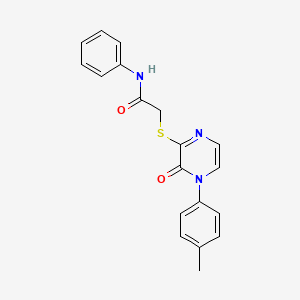

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)

![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)

![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)